molecular formula C9H7ClN2O B1598748 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one CAS No. 59719-19-6

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one

Cat. No.: B1598748
CAS No.: 59719-19-6
M. Wt: 194.62 g/mol
InChI Key: NHTDROBHTXFJCI-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by a pyrazolone core substituted with a 4-chlorophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone compound. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, and the product is isolated by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one involves its interaction with various molecular targets. In biological systems, it is believed to inhibit specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound may also interact with microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromo-phenyl)-2,4-dihydro-pyrazol-3-one
  • 5-(4-Methyl-phenyl)-2,4-dihydro-pyrazol-3-one
  • 5-(4-Nitro-phenyl)-2,4-dihydro-pyrazol-3-one

Uniqueness

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one is unique due to the presence of the chlorine atom, which enhances its electron-withdrawing properties and influences its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

3-(4-chlorophenyl)-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTDROBHTXFJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406515
Record name 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59719-19-6
Record name 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 26 g (0.10 mol) of ethyl α-(4-chlorobenzoyl)isobutyrate, 10 g (0.20 mol) of hydrazine monohydrate and 200 ml of ethanol was heated under reflux for 18 hours. The reaction solution was concentrated under reduced pressure. The obtained crude product was washed successively with water, methanol-water and diethyl ether-n-hexane and then air dried, to give 16 g of the object compound as white crystals (yield 84%).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 2
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 3
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5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 5
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 6
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one

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